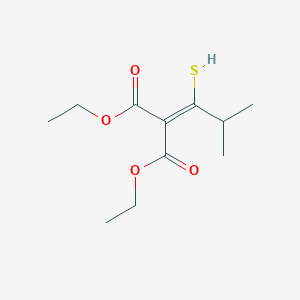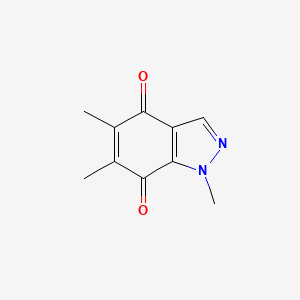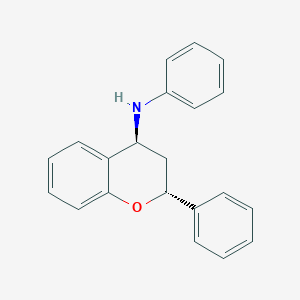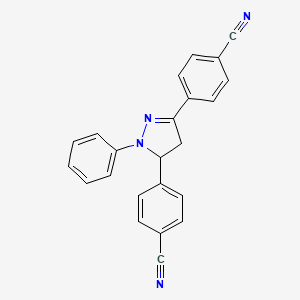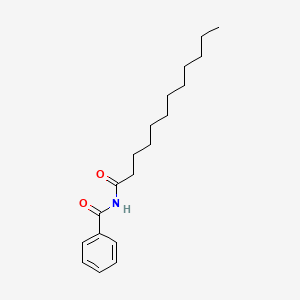
N-Dodecanoylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecanoylbenzamide is an organic compound that belongs to the class of amides. It is derived from the reaction between dodecanoic acid (also known as lauric acid) and benzamide. This compound is characterized by a long aliphatic chain attached to a benzamide group, making it a unique molecule with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Dodecanoylbenzamide can be synthesized through the reaction of dodecanoic acid with benzamide in the presence of a dehydrating agent. One common method involves the use of thionyl chloride (SOCl₂) to convert dodecanoic acid into dodecanoyl chloride, which then reacts with benzamide to form this compound. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodecanoylbenzamide undergoes various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzamide group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of the amide group.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-Dodecanoylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to lipid metabolism and membrane interactions.
Industry: Used in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of N-Dodecanoylbenzamide involves its interaction with biological membranes due to its amphiphilic nature. The long aliphatic chain allows it to integrate into lipid bilayers, while the benzamide group can interact with proteins or other biomolecules. This dual interaction can affect membrane fluidity and permeability, influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Dodecanoyl-N-methylbenzamide: Similar structure but with a methyl group attached to the nitrogen atom.
N-Dodecanoyl-N-phenylbenzamide: Similar structure but with a phenyl group attached to the nitrogen atom.
N-Dodecanoyl-N-ethylbenzamide: Similar structure but with an ethyl group attached to the nitrogen atom.
Uniqueness
N-Dodecanoylbenzamide is unique due to its specific combination of a long aliphatic chain and a benzamide group. This structure imparts distinct physicochemical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89549-38-2 |
|---|---|
Molekularformel |
C19H29NO2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N-dodecanoylbenzamide |
InChI |
InChI=1S/C19H29NO2/c1-2-3-4-5-6-7-8-9-13-16-18(21)20-19(22)17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
NJNDDNJPJIQYGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)
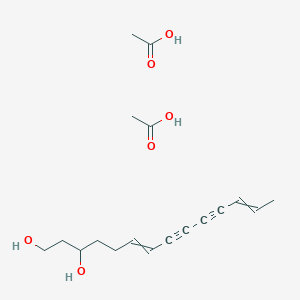
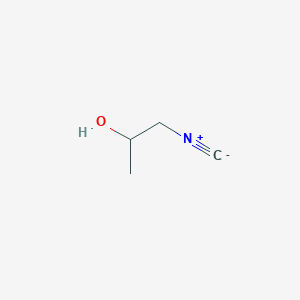
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
![N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide](/img/structure/B14400578.png)
![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)
